molecular formula C18H17NO4 B2661957 [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE CAS No. 1004160-05-7

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE

Cat. No.: B2661957
CAS No.: 1004160-05-7
M. Wt: 311.337
InChI Key: NFXBNABZCQARLT-UHFFFAOYSA-N
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Description

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE is an organic compound that combines the structural features of an ester and a carbamate. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves the esterification of 4-formylbenzoic acid with [(4-ethylphenyl)carbamoyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-hydroxymethylbenzoate.

    Substitution: [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-AMINOBENZOATE.

Scientific Research Applications

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: :

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-13-5-9-16(10-6-13)19-17(21)12-23-18(22)15-7-3-14(11-20)4-8-15/h3-11H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXBNABZCQARLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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